N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide
Description
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide is a synthetic compound featuring a triazolopyrimidine core linked to a 4'-chloro-biphenyl sulfonamide moiety via a propyl chain. The triazolopyrimidine scaffold is known for its versatility in medicinal chemistry, often contributing to binding interactions with biological targets due to its planar aromatic structure and hydrogen-bonding capabilities.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c21-18-8-6-16(7-9-18)17-4-1-5-19(11-17)29(27,28)25-10-2-3-15-12-22-20-23-14-24-26(20)13-15/h1,4-9,11-14,25H,2-3,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRUUAWSDQBGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4’-chloro-[1,1’-biphenyl]-3-sulfonamide typically involves multiple steps. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions usually involve heating the reactants in dry toluene at 140°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of solvent-free conditions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4’-chloro-[1,1’-biphenyl]-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4’-chloro-[1,1’-biphenyl]-3-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle progression . The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding site of the kinase, where the compound forms hydrogen bonds and hydrophobic interactions, stabilizing the inactive conformation of the enzyme .
Comparison with Similar Compounds
Compound 3 ():
N-(3-(6-(3-(Difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide shares the triazolopyrimidine core but differs significantly in substituents:
- Core Modifications: A pyridine ring replaces the biphenyl group, and a carboxamide substitutes the sulfonamide.
- Synthetic Pathway: Both compounds employ Suzuki coupling for functionalization. The target compound likely utilizes similar cross-coupling strategies to attach the biphenyl-sulfonamide moiety .
- Biological Relevance: Compound 3 is a kinetoplastid inhibitor, suggesting that triazolopyrimidine derivatives can target parasitic enzymes. The absence of a sulfonamide in Compound 3 may reduce polar interactions compared to the target compound .
Quinazoline-Based Analogues ():
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones feature a quinazoline core instead of triazolopyrimidine. These compounds exhibit antimicrobial activity, with inhibition rates comparable to commercial agents at 50 μg/mL. The triazolopyrimidine scaffold in the target compound may offer enhanced metabolic stability over quinazoline derivatives due to reduced susceptibility to oxidation .
Functional Group Analysis
Key Research Findings and Implications
Synthetic Flexibility: The triazolopyrimidine core supports diverse functionalization via cross-coupling reactions (e.g., Suzuki), enabling rapid exploration of structure-activity relationships (SAR) .
Role of Sulfonamide: Sulfonamide-containing derivatives (like the target compound) may exhibit improved aqueous solubility compared to carboxamide analogues (e.g., Compound 3), which could enhance bioavailability.
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine moiety linked to a biphenyl sulfonamide structure. Its molecular formula is , with a molecular weight of approximately 383.86 g/mol. The presence of the triazolo and sulfonamide groups suggests potential interactions with biological targets such as kinases and receptors.
Research indicates that compounds similar to this compound may inhibit AXL receptor tyrosine kinase function. AXL is implicated in various cancer pathways and is associated with tumor progression and metastasis. Inhibition of this kinase can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Antiproliferative Effects
A study evaluated the antiproliferative activity of related triazolo compounds against several cancer cell lines. The results indicated that certain derivatives exhibited significant potency against HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines. For instance, one derivative demonstrated an IC50 value of 0.53 μM against HCT-116 cells, showcasing its potential as an effective anticancer agent .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(3-[triazolo]) | HeLa | 0.038 |
| N-(3-[triazolo]) | A549 | 0.043 |
| N-(3-[triazolo]) | HT-29 | 0.030 |
| CA-4 (reference) | HeLa | 0.004 |
| CA-4 (reference) | A549 | 0.180 |
Induction of Apoptosis
The compound's mechanism also involves the induction of apoptosis through the intrinsic pathway. This was confirmed by assays showing mitochondrial depolarization and caspase-9 activation in treated cells . These findings suggest that this compound can effectively trigger programmed cell death in malignant cells.
Case Studies
In vivo studies using zebrafish models have demonstrated that compounds similar to this compound can reduce tumor mass without exhibiting significant toxicity to the organism . These results underscore the compound's therapeutic potential while highlighting the importance of evaluating safety profiles in preclinical models.
Q & A
Q. What are the optimal synthetic routes for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Triazolo-pyrimidine core formation : Cyclocondensation of substituted pyrimidines with hydrazine derivatives under reflux in ethanol or DMF .
Sulfonamide coupling : Reaction of the core with 4'-chloro-[1,1'-biphenyl]-3-sulfonyl chloride using a base (e.g., triethylamine) in dichloromethane at 0–25°C .
Propyl linker introduction : Alkylation or nucleophilic substitution to attach the propyl chain, optimized at 60–80°C in acetonitrile .
- Key Variables :
| Step | Solvent | Temperature | Catalyst/Purity Yield |
|---|---|---|---|
| 1 | DMF | 80°C | 65–70% |
| 2 | DCM | 0–25°C | 85% (HPLC-monitored) |
| 3 | MeCN | 70°C | 75% (TLC-validated) |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR verify substituent positions and linker integration (e.g., δ 8.91 ppm for triazole protons , δ 160 ppm for sulfonamide carbonyl ).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 436.2 ).
- HPLC : Purity >95% achieved using C18 columns (acetonitrile/water gradient) .
- X-ray Crystallography : Resolves stereochemistry (e.g., bond angles in triazolo-pyrimidine core ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target-specific efficacy?
- Methodological Answer :
- Key Modifications :
- Validation :
- Replace chloro with fluoro/trifluoromethyl to assess polarity effects .
- Test truncated linkers (methyl/ethyl) to optimize steric bulk .
- Assays : Kinase inhibition (IC) and cellular uptake studies (LC-MS/MS quantification) .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Case Study : Discrepancies in IC values (e.g., 10 nM in enzymatic vs. 500 nM in cell-based assays):
Solubility Check : Use dynamic light scattering (DLS) to confirm colloidal aggregation in buffer .
Metabolic Stability : Incubate with liver microsomes; poor stability may explain reduced cellular activity .
Off-Target Screening : Proteome-wide profiling (e.g., KINOMEscan) to identify non-specific binding .
- Statistical Validation : Apply ANOVA to compare replicates and exclude outlier datasets .
Q. What computational strategies predict target interactions and guide rational design?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., CDK2) with triazolo-pyrimidine as a hinge-binder .
- MD Simulations : GROMACS-based 100-ns trajectories assess binding stability (RMSD <2.0 Å acceptable) .
- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide H-bond donors) using Schrödinger .
- Validation : Compare predicted vs. experimental binding free energies (ΔG) via ITC .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity results between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling :
| Parameter | In Vitro | In Vivo | Resolution Strategy |
|---|---|---|---|
| Bioavailability | N/A | <20% | Formulate with cyclodextrin |
| Plasma Protein Binding | 90% | 95% | Adjust dosing regimen |
- Metabolite Identification : LC-HRMS to detect inactive/degraded products in plasma .
- Tissue Distribution : Radiolabeled compound tracking (e.g., ) to assess tumor penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
